4-Piperidinyl 2-furoate hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-yl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(9-2-1-7-13-9)14-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEDBFZQZFLDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-piperidinyl 2-furoate hydrochloride typically involves an esterification reaction between 2-furoic acid and 2-(2-piperidinyl)ethanol , followed by conversion to the hydrochloride salt form. This approach is common for preparing ester derivatives of piperidine and furoic acid due to its straightforwardness and efficiency.
Detailed Preparation Method
Esterification Reaction
-
- 2-furoic acid
- 2-(2-piperidinyl)ethanol
-
- Acid catalysts such as sulfuric acid or phosphorus pentoxide are employed to facilitate the esterification by dehydrating the reaction mixture and driving the equilibrium toward ester formation.
- The reaction is typically conducted under reflux conditions to enhance yield.
-
- The carboxylic acid group of 2-furoic acid reacts with the hydroxyl group of 2-(2-piperidinyl)ethanol, forming an ester bond with the elimination of water.
- The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity and promoting nucleophilic attack by the alcohol.
Formation of Hydrochloride Salt
- After the esterification, the free base form of the ester is treated with hydrochloric acid to form the hydrochloride salt.
- This step improves the compound’s solubility and crystallinity, facilitating purification and storage.
Experimental Data Summary
| Step | Conditions/Details | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Esterification | 2-furoic acid + 2-(2-piperidinyl)ethanol, sulfuric acid catalyst, reflux | ~85-90 | >95 | Water removal critical for yield |
| Hydrochloride salt formation | Treatment with HCl in ethanol, stirring at 50°C | ~88-92 | >98 | Crystallization from toluene used |
Note: Exact yields and purities may vary based on scale and specific reaction conditions.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms ester formation and integrity of the piperidine ring.
- Infrared Spectroscopy (IR): Shows characteristic ester carbonyl peak (~1735 cm⁻¹) and hydrochloride salt bands.
- Mass Spectrometry (MS): Confirms molecular weight consistent with C12H18ClNO3.
- Chromatography (HPLC/GC): Used to assess purity and monitor reaction progress.
Comparative Notes on Related Piperidinyl Compounds
While direct literature on this compound is limited, related compounds such as 2-(4-piperidinyl)-2-propanol hydrochloride have been synthesized via multi-step routes involving:
- Boc-protection of the amino group
- Ester methylation using methyl Grignard reagents
- Acidolysis to remove protecting groups and form hydrochloride salts
These methods emphasize mild reaction conditions and cost-effectiveness and may inspire alternative synthetic routes for related piperidine esters.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Esterification | 2-furoic acid + 2-(2-piperidinyl)ethanol, sulfuric acid or P2O5, reflux | Formation of ester bond | 4-piperidinyl 2-furoate (free base) |
| 2. Hydrochloride salt formation | HCl in ethanol, 50°C, stirring | Formation of hydrochloride salt | This compound |
| 3. Purification | Recrystallization from toluene | Purification and isolation | High purity white crystalline solid |
Research Findings and Applications
- The hydrochloride salt form enhances compound stability and solubility, making it suitable for medicinal chemistry research and organic synthesis applications.
- The compound serves as a valuable intermediate for synthesizing more complex molecules with potential biological activity.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinyl 2-furoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furoate ester group can be oxidized to form carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furoate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₆ClNO₃
- Molecular Weight : 245.71 g/mol
- Structural Features : The compound features a piperidine ring linked to a furoate moiety, enhancing its solubility and biological activity.
Medicinal Chemistry
4-Piperidinyl 2-furoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to be utilized in the development of new pharmaceuticals targeting various diseases.
- Drug Discovery : The compound's structural characteristics suggest potential interactions with multiple biological targets, making it a candidate for drug development.
- Pharmacological Research : Studies have indicated that it may exhibit significant biological activity, including effects on neurotransmitter systems relevant to neurological disorders.
Biological Research
The biological activity of this compound has been investigated in several studies, revealing its potential effects on various cellular processes.
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism.
- Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
Neurological Disorders
Given its structural properties, this compound is being explored for its potential to treat conditions such as anxiety and depression. Its interaction with central nervous system receptors suggests it could have neuropharmacological effects.
Anticholinergic Activity
Research indicates that compounds similar to this compound may exhibit anticholinergic properties, which could be beneficial in treating respiratory conditions like COPD and asthma by acting as muscarinic receptor antagonists .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Diloxanide furoate | Furan derivative | Used as an antiamoebic agent; similar furan structure |
| 2-Furoic acid | Carboxylic acid | Precursor for esterification reactions; simpler structure |
| Piperidine | Heterocyclic amine | Core structure; influences biological activity |
This compound is unique due to its combination of a piperidine ring and a furoate group, enhancing its biological activity compared to simpler compounds like piperidine or 2-furoic acid.
Mechanism of Action
The mechanism of action of 4-Piperidinyl 2-furoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furoate ester group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Donepezil Hydrochloride
- Structure : (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride .
- Key features: Benzyl-piperidinyl-methyl indanone core with AChE inhibitory activity.
- Application : Alzheimer’s disease treatment.
- Molecular weight : 415.96 g/mol.
Diloxanide Furoate
- Structure : 4-(N-Methyl-2,2-dichloroacetamido)phenyl 2-furoate .
- Key features : Dichloroacetamido-phenyl linked to 2-furoate.
- Application : Antiparasitic (e.g., treatment of amoebiasis).
- Molecular weight : 328.15 g/mol.
- Contrast : Replaces the phenyl group with a piperidine ring, likely shifting bioactivity from antiparasitic to CNS-targeting.
Functional Analogues
RS 67333 and RS 39604
- Structures: Piperidinyl-propanone derivatives with substituted aryl groups .
- Key features : Serotonin receptor (5-HT4) agonists.
- Application : Neurodegenerative and gastrointestinal disorders.
- Contrast : Both feature complex aryl-piperidinyl linkages, whereas 4-piperidinyl 2-furoate has a simpler ester substituent.
2-(4-Piperidinyl)ethyl nicotinate hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Use | Structural Highlights |
|---|---|---|---|---|
| 4-Piperidinyl 2-furoate HCl | Not explicitly provided | ~300–350 (estimated) | Hypothesized CNS activity | Piperidine + 2-furoate ester |
| Donepezil Hydrochloride | C24H29NO3HCl | 415.96 | Alzheimer’s disease | Benzyl-piperidinyl-methyl indanone |
| Diloxanide Furoate | C14H11Cl2NO4 | 328.15 | Antiparasitic | Dichloroacetamido-phenyl + 2-furoate |
| 2-(4-Piperidinyl)ethyl nicotinate HCl | C13H19ClN2O2 | 270.76 | Receptor modulation | Piperidinyl-ethyl nicotinate |
| 4-(Diphenylmethoxy)piperidine HCl | C18H21NO·HCl | 303.83 | Research chemical | Diphenylmethoxy-piperidine |
Biological Activity
4-Piperidinyl 2-furoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHClNO
- CAS Number: 1220037-20-6
- Molecular Weight: 227.69 g/mol
The compound features a piperidine ring and a furoate moiety, which contribute to its pharmacological properties.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Interaction: The piperidine ring can interact with active sites of enzymes, modulating their activity.
- Receptor Binding: It may bind to specific receptors involved in neurotransmission and other signaling pathways.
- Biochemical Pathways: The compound influences several biochemical pathways, potentially affecting cellular processes such as apoptosis and proliferation.
Anticancer Activity
Recent studies have suggested that derivatives of piperidine compounds, including this compound, may possess anticancer properties. For instance:
- In vitro Studies: Research has demonstrated that related piperidine compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting mitochondrial function .
| Study | Compound | IC (µM) | Mechanism |
|---|---|---|---|
| SL44 | 3.1 | Induces apoptosis in HCC cells | |
| Various | Varies | Inhibits ABC transporters |
Neuropharmacological Effects
The compound's potential neuropharmacological effects are under investigation:
- Cognitive Enhancement: Some studies suggest that piperidine derivatives may enhance cognitive function by modulating neurotransmitter systems .
Safety and Toxicology
Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that while some piperidine derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile for this compound.
Q & A
Q. What are the recommended synthesis routes for 4-piperidinyl 2-furoate hydrochloride in laboratory settings?
The compound can be synthesized via esterification of 2-furoic acid with 4-piperidinol, followed by hydrochloric acid salt formation. Key steps include:
- Esterification : React 2-furoyl chloride with 4-piperidinol in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Isolate the ester via vacuum distillation or recrystallization, then treat with HCl gas in ethanol to precipitate the hydrochloride salt .
- Validation : Confirm purity via HPLC (≥98%) and structural integrity via NMR (e.g., disappearance of -OH signals in 4-piperidinol) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV light using amber glassware to avoid photolytic decomposition of the furoate ester .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
Q. How can researchers safely handle this compound to minimize exposure risks?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can contradictory purity data (e.g., HPLC vs. NMR) be resolved for this compound?
- Method Cross-Validation : Perform HPLC with a polar column (C18, 5 µm) using acetonitrile/water (70:30) at 1 mL/min. Compare retention times with standards.
- NMR Quantification : Use ¹H-NMR with trimethylsilyl propionate as an internal standard to quantify residual solvents or unreacted precursors .
- Mass Balance Analysis : Combine LC-MS to detect low-abundance impurities (e.g., hydrolyzed furoate) not resolved by HPLC .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and enhance nucleophilicity of the piperidine nitrogen .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions, improving yield by 15–20% .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) while maintaining kinetic control .
Q. How does the compound’s stereochemistry influence its biological activity in receptor-binding studies?
- Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Compare binding affinities (IC₅₀) to targets like acetylcholinesterase or serotonin receptors .
- Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions between the piperidine moiety and receptor active sites .
- In Vitro Validation : Test racemic vs. enantiopure forms in cell-based assays (e.g., SH-SY5Y neurons) to correlate stereochemistry with inhibitory potency .
Methodological Notes
- Synthetic Challenges : Residual 4-piperidinol in the final product can skew pharmacological data. Use ion-exchange chromatography for rigorous purification .
- Data Interpretation : Discrepancies in melting points (e.g., 210–215°C vs. literature 220°C) may arise from polymorphism. Characterize polymorphs via X-ray diffraction .
- Ecotoxicity : While no ecotoxic data exists for this compound, apply the precautionary principle by treating waste as hazardous (LD₅₀ extrapolated from similar piperidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
